![molecular formula C16H15F3N6O2S B6542471 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 1021263-87-5](/img/structure/B6542471.png)
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine
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Description
The compound “1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine” is a heterocyclic compound . It has a molecular weight of 204.23 .
Synthesis Analysis
The synthesis of related compounds, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, has been effectively achieved by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a triazolo[4,3-b]pyridazine ring and a piperazine ring . The InChI code for this compound is 1S/C9H12N6/c1-2-9(14-5-3-10-4-6-14)13-15-7-11-12-8(1)15/h1-2,7,10H,3-6H2 .Future Directions
Mechanism of Action
Target of Action
It is known that similar [1,2,4]triazolo[4,3-b]pyridazine derivatives have been proposed as bromodomain inhibitors . Bromodomains are protein domains that recognize acetylated lysine residues, playing a crucial role in regulating gene expression.
Mode of Action
It can be inferred from related studies that it likely interacts with its targets (such as bromodomains) by binding to them, thereby inhibiting their function . This interaction could lead to changes in the activity of the target proteins and subsequently alter cellular processes.
Biochemical Pathways
Given its potential role as a bromodomain inhibitor, it could impact pathways related to gene expression and chromatin remodeling .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which could provide some insights into the potential pharmacokinetic properties of this compound.
Result of Action
Based on its potential role as a bromodomain inhibitor, it could potentially alter gene expression patterns and disrupt cellular processes regulated by these proteins .
properties
IUPAC Name |
6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O2S/c17-16(18,19)12-1-3-13(4-2-12)28(26,27)24-9-7-23(8-10-24)15-6-5-14-21-20-11-25(14)22-15/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWYJPFBMDINBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine |
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